molecular formula C9H6N4O4 B13876437 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol

5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol

Cat. No.: B13876437
M. Wt: 234.17 g/mol
InChI Key: JRACMSMYZHHMDR-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C9H6N4O4 It is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with nitro and hydroxyl functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carbaldehyde with guanidine nitrate in the presence of a base, followed by nitration and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitro-pyrimidine-4,6-diol: Similar structure but with a methyl group instead of a pyridinyl group.

    5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Contains a propylthio group instead of a pyridinyl group.

    4-Hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one: A closely related compound with similar functional groups.

Uniqueness

5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is unique due to the presence of both nitro and hydroxyl groups on a fused pyridine-pyrimidine ring system. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

4-hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6N4O4/c14-8-6(13(16)17)9(15)12-7(11-8)5-1-3-10-4-2-5/h1-4H,(H2,11,12,14,15)

InChI Key

JRACMSMYZHHMDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

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